
Oxime de la 3-hydroxy-3-méthylbutan-2-one
Vue d'ensemble
Description
3-Hydroxy-3-methyl-2-butanone oxime is an organic compound with a molecular formula of C5H11NO2 . It is a white to light yellow powder or crystal .
Synthesis Analysis
The common method of preparing oxime includes the reaction of 2-methyl-2-butanone with hydroxylamine . In a study, the ®-3-aminobutanol is synthesized in a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as starting material, initial formation of oxime with hydroxylamine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90 % yield .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-3-methyl-2-butanone oxime consists of a hydroxyl group and an oxime group . The molecular weight is 117.15 .Chemical Reactions Analysis
The reaction of 3-Hydroxy-3-methyl-2-butanone oxime with OH radicals was studied theoretically by using the Density Functional Theory (DFT) method under three hydrogen abstraction pathways . An experimental and theoretical study of the kinetics of the reaction between 3-hydroxy-3-methyl-2-butanone and OH radicals was carried out .Physical and Chemical Properties Analysis
3-Hydroxy-3-methyl-2-butanone oxime has a density of 1.02g/cm³, a melting point of 84-86°C, a boiling point of 219.6°C at 760 mmHg, and a vapor pressure of 0.0248mmHg at 25°C . It is soluble in ether and acetone .Applications De Recherche Scientifique
Formation d'oximes et d'hydrazones
L'oxime de la 3-hydroxy-3-méthylbutan-2-one peut être utilisée pour étudier la formation d'oximes et d'hydrazones . Les oximes se forment lorsque les aldéhydes et les cétones réagissent avec l'hydroxylamine . La réaction avec l'azote forme l'oxime dans un processus essentiellement irréversible car l'adduit se déshydrate .
Production chimique en laboratoire
L'this compound est utilisée pour produire la 2,5-dihydroxy-2-méthylheptan-3-one, qui est un produit chimique de laboratoire .
Étude cinétique
La réaction de la 3-hydroxy-3-méthylbutan-2-one (3H3M2B) avec les radicaux OH a été étudiée expérimentalement et théoriquement afin de déterminer les constantes de vitesse en fonction de la température .
Analyse des données des propriétés thermodynamiques
Ce composé fait partie d'une collection de données sur les propriétés thermodynamiques évaluées de manière critique pour des composés purs, principalement axés sur les composés organiques . Ces données sont générées par une analyse de données dynamique, telle que mise en œuvre dans le progiciel logiciel NIST ThermoData Engine .
Chromatographie en phase gazeuse
L'this compound peut être utilisée en chromatographie en phase gazeuse, un type courant de chromatographie utilisé en chimie analytique pour séparer et analyser des composés qui peuvent être vaporisés sans décomposition .
Spectrométrie de masse
Ce composé est également utilisé en spectrométrie de masse, une technique analytique qui mesure le rapport masse/charge des ions . Les résultats sont généralement présentés sous la forme d'un spectre de masse, un tracé de l'intensité en fonction du rapport masse/charge .
Mécanisme D'action
Target of Action
It’s known that oximes like 3-hydroxy-3-methyl-2-butanone oxime can react with aldehydes and ketones .
Mode of Action
The mode of action of 3-Hydroxy-3-methyl-2-butanone oxime involves a reaction with aldehydes and ketones to form oximes . In this reaction, the oxygen acts as a nucleophile in competition with nitrogen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can be part of various biochemical reactions, including those involving aldehydes and ketones .
Result of Action
The formation of oximes from the reaction of this compound with aldehydes and ketones could potentially have various effects depending on the specific biochemical context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-3-methyl-2-butanone oxime. For instance, the compound should be stored in a sealed, cool, and dry environment . Furthermore, the reaction of this compound with OH radicals was studied theoretically over a temperature range of 277 to 353 K , indicating that temperature can influence its reactivity.
Safety and Hazards
3-Hydroxy-3-methyl-2-butanone oxime may pose hazards. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised not to breathe dust and to avoid contact with skin and eyes .
Analyse Biochimique
Biochemical Properties
3-Hydroxy-3-methyl-2-butanone oxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine, forming oximes through a nucleophilic addition reaction. This interaction is essentially irreversible as the adduct dehydrates . Additionally, 3-Hydroxy-3-methyl-2-butanone oxime can form complexes with metal ions, which can influence its biochemical activity.
Cellular Effects
The effects of 3-Hydroxy-3-methyl-2-butanone oxime on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause changes in the expression of certain genes involved in metabolic pathways . Moreover, 3-Hydroxy-3-methyl-2-butanone oxime can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-Hydroxy-3-methyl-2-butanone oxime exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them . Additionally, 3-Hydroxy-3-methyl-2-butanone oxime can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-3-methyl-2-butanone oxime can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-3-methyl-2-butanone oxime is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to 3-Hydroxy-3-methyl-2-butanone oxime has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3-Hydroxy-3-methyl-2-butanone oxime vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
3-Hydroxy-3-methyl-2-butanone oxime is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can be metabolized by enzymes such as hydroxylases and oxidases, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of different metabolites in the cell.
Transport and Distribution
The transport and distribution of 3-Hydroxy-3-methyl-2-butanone oxime within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, 3-Hydroxy-3-methyl-2-butanone oxime can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of 3-Hydroxy-3-methyl-2-butanone oxime is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism.
Propriétés
IUPAC Name |
(3E)-3-hydroxyimino-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6-8)5(2,3)7/h7-8H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLLBCGVADVPKD-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7431-25-6 | |
| Record name | NSC409554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


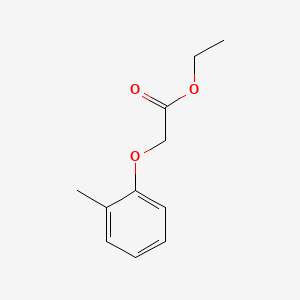
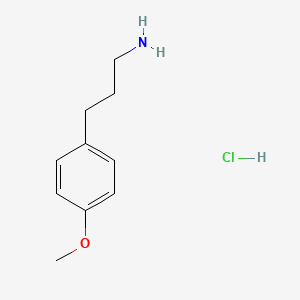


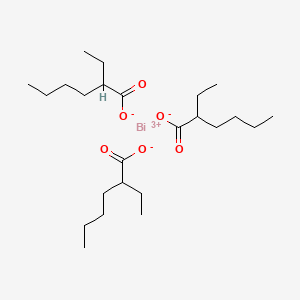

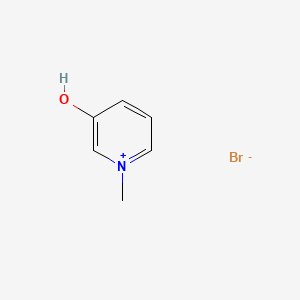
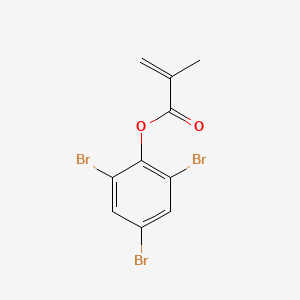
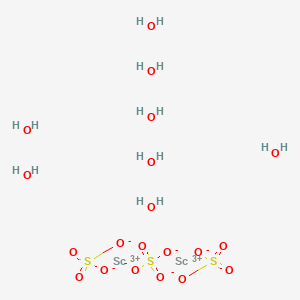
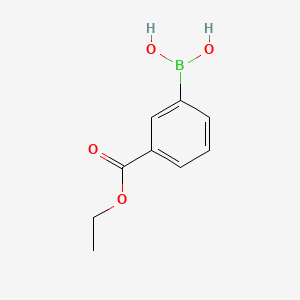
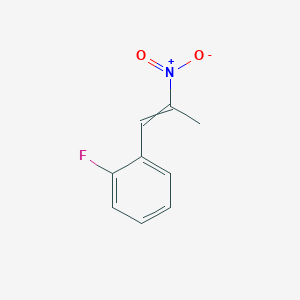

![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)
